2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
This fluorinated boronic ester derivative is characterized by a trifluoroacetamide group attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₄H₁₇BF₃NO₃ (CAS: 864754-08-5), with a molecular weight of 327.10 g/mol . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, which facilitates aryl-aryl bond formation in organic synthesis.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)9-6-5-7-10(8-9)19-11(20)14(16,17)18/h5-8H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUPWGORFIMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a two-step substitution reaction . The first step involves the formation of the boronic acid pinacol ester intermediate, which is then reacted with a trifluoroacetamide derivative under specific conditions to yield the final product . The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the reaction .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of phenylacetamide have shown significant activity against various cancer cell lines. Research indicates that modifications in the phenyl ring can enhance cytotoxicity against specific cancers such as breast and lung cancer .
Case Study:
A derivative with a trifluoromethyl group was tested against multiple cancer types and showed percent growth inhibitions ranging from 51% to 86% in different cell lines .
Antitubercular Agents
Compounds similar to 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been evaluated for their antitubercular activity. The synthesis of novel derivatives has led to compounds that exhibit moderate to potent activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications can significantly influence the efficacy against resistant strains .
Case Study:
In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of M. tuberculosis .
Drug Design and Development
The unique chemical structure of this compound makes it an attractive candidate for further drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability. The dioxaborolane moiety can facilitate the formation of boronate esters which are useful in drug delivery systems.
Biological Evaluation
Biological evaluations are critical for understanding the therapeutic potential of this compound. Studies typically involve:
- In vitro assays to assess cytotoxicity and efficacy against specific pathogens.
- In vivo studies to evaluate pharmacokinetics and pharmacodynamics.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can participate in hydrogen bonding and other non-covalent interactions, while the boronic acid pinacol ester moiety can form reversible covalent bonds with diols and other nucleophiles . These interactions enable the compound to modulate various biological processes and chemical reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16BF3N2O3
- Molecular Weight : 322.11 g/mol
- CAS Number : 1218789-87-7
The compound acts primarily as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, influencing processes such as cell growth and differentiation. Inhibiting specific kinases can lead to therapeutic effects in various diseases, particularly cancers.
Inhibition Profile
The compound has shown selective inhibition against certain kinases involved in cancer pathways. For instance:
- EGFR (Epidermal Growth Factor Receptor) : It exhibits significant binding affinity to the active form of EGFR, which is often mutated in various cancers. The inhibition of EGFR can reduce tumor growth and proliferation .
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer activity through the following mechanisms:
- Cell Proliferation Inhibition : Studies have shown that the compound can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HCC827 (non-small cell lung cancer). The IC50 values for these cell lines were found to be in the low nanomolar range .
- Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased apoptosis in cancer cells. This was confirmed by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Selectivity and Toxicity
The selectivity profile of the compound suggests it has a lower affinity for non-target kinases compared to its primary targets. This selectivity is crucial for minimizing off-target effects and enhancing safety profiles in potential therapeutic applications .
Case Studies
Case Study 1: NSCLC Treatment
In a preclinical study involving non-small cell lung cancer (NSCLC), this compound was administered to mice bearing NSCLC xenografts. Results indicated a significant reduction in tumor size compared to control groups receiving vehicle treatment. Histological analysis showed decreased proliferation rates and increased apoptosis in treated tumors .
Case Study 2: Combination Therapy
Another study investigated the effects of combining this compound with standard chemotherapy agents. The combination therapy resulted in synergistic effects that enhanced overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies for more effective cancer treatment regimens .
Q & A
Q. What are the key synthetic routes for preparing 2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?
The synthesis typically involves two critical steps:
- Step 1 : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group to a phenylamine derivative via Miyaura borylation. For example, 3-aminophenylboronic acid pinacol ester is prepared using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C, 12 h) .
- Step 2 : Trifluoroacetylation of the amine group. The amine reacts with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–25°C for 1–3 hours, yielding the final product.
Characterization : - ¹H/¹³C NMR : Signals at δ ~7.4–7.6 ppm (aromatic protons), δ ~1.3 ppm (pinacol methyl groups), and δ ~3.8 ppm (trifluoroacetamide carbonyl adjacent protons).
- HRMS : Expected [M+H]⁺ for C₁₆H₂₀BF₃NO₃: 358.1452 .
Q. How is the purity of this compound validated in academic research?
Purity is assessed via:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min), UV detection at 254 nm. Purity >95% is typical for research-grade material.
- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C: 53.70%, H: 5.63%, N: 3.91%) .
Advanced Research Questions
Q. What role does the trifluoroacetamide group play in Suzuki-Miyaura cross-coupling reactions?
The electron-withdrawing trifluoroacetamide group enhances the electrophilicity of the adjacent boron atom, improving transmetalation efficiency in Suzuki reactions. However, steric hindrance from the pinacol boronate group can reduce coupling yields with bulky aryl halides. Case Study :
Q. How do competing electronic effects influence regioselectivity in C–H borylation reactions?
The trifluoroacetamide group directs meta-selectivity in C–H borylation via a combination of electronic and steric effects:
- Electronic Effects : The electron-deficient amide withdraws electron density, destabilizing ortho/para positions.
- Steric Effects : The bulky pinacol boronate group blocks ortho substitution.
Experimental Data : - Substrate : N-(3-borylphenyl)trifluoroacetamide.
- Reaction : Ir-catalyzed (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligand, B₂pin₂, in cyclohexane at 80°C.
- Regioselectivity : Meta:para ratio >10:1 .
Q. How can contradictions in catalytic performance data be resolved?
Discrepancies in reaction yields or selectivity often arise from:
- Ligand Effects : Use of dtbpy vs. bipyridine ligands alters Ir catalyst activity.
- Solvent Polarity : Polar solvents (e.g., DMF) reduce boronate stability, lowering yields.
Mitigation Strategies : - Standardized Screening : Compare reactions under identical conditions (e.g., 5 mol% catalyst, 24 h, 80°C).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize selectivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
